

Physical and chemical properties of 4-((tetrahydrofuran-2-yl)methoxy)aniline

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Compound of Interest

Compound Name: 4-(*Tetrahydro-furan-2-ylmethoxy*)-
phenylamine

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Technical Guide: 4-((Tetrahydrofuran-2-yl)methoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-((tetrahydrofuran-2-yl)methoxy)aniline. Due to the limited availability of experimental data for this specific compound, this document focuses on predicted properties derived from computational modeling and established analytical techniques for structurally similar compounds. It includes a proposed synthetic route via Williamson ether synthesis and outlines standard protocols for purification and characterization. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who are interested in utilizing this molecule.

Introduction

4-((Tetrahydrofuran-2-yl)methoxy)aniline is a unique chemical entity that combines an aniline core with a tetrahydrofuran moiety through an ether linkage. The aniline scaffold is a prevalent pharmacophore in numerous clinically approved drugs, while the tetrahydrofuran ring is a

common structural motif in natural products and pharmaceuticals, often contributing to favorable pharmacokinetic properties.[\[1\]](#) The combination of these two fragments in 4-((tetrahydrofuran-2-yl)methoxy)aniline makes it an intriguing candidate for further investigation in drug discovery and materials science. This guide summarizes its key identifiers, predicted physicochemical properties, a plausible synthetic pathway, and standard analytical procedures.

Chemical and Physical Properties

Detailed experimental data for 4-((tetrahydrofuran-2-yl)methoxy)aniline is not extensively available in public literature. Commercial suppliers, such as Sigma-Aldrich, provide the compound for early discovery research but do not offer comprehensive analytical data, placing the onus of identity and purity confirmation on the researcher. The following tables present a combination of available information and predicted data to guide laboratory work.

Identifiers and General Properties

Property	Value	Source
IUPAC Name	4-((Tetrahydrofuran-2-yl)methoxy)aniline	-
CAS Number	91246-63-8	[2]
Molecular Formula	C ₁₁ H ₁₅ NO ₂	
Molecular Weight	193.24 g/mol	
Appearance	Solid (predicted)	
SMILES	Nc1ccc(OCC2CCCO2)cc1	
InChI Key	BDTTYRMUFWQXNJ-UHFFFAOYSA-N	

Predicted Physicochemical Properties

The following properties have been predicted using computational models and are provided as estimates.

Property	Predicted Value	Notes
Melting Point	Not available	Expected to be a solid at room temperature.
Boiling Point	Not available	-
Solubility	Soluble in polar organic solvents (e.g., ethanol, DMSO). Limited solubility in water.	Based on the properties of aniline and ether-containing compounds.
pKa (of the conjugate acid)	~4.5 - 5.0	The ether group is expected to have a minor electronic effect on the basicity of the aniline nitrogen.
LogP	~1.5 - 2.0	Indicates moderate lipophilicity.

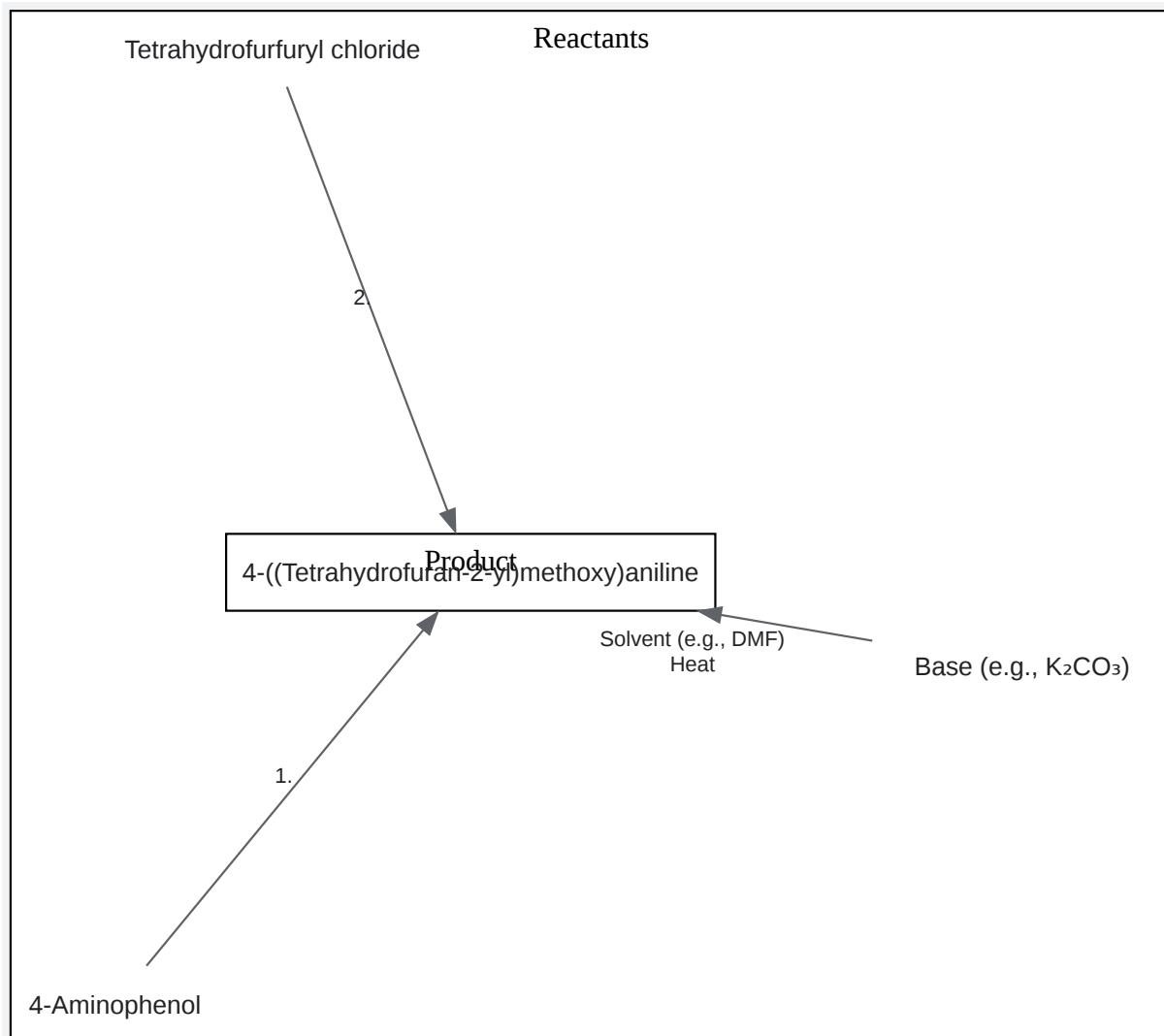
Experimental Protocols

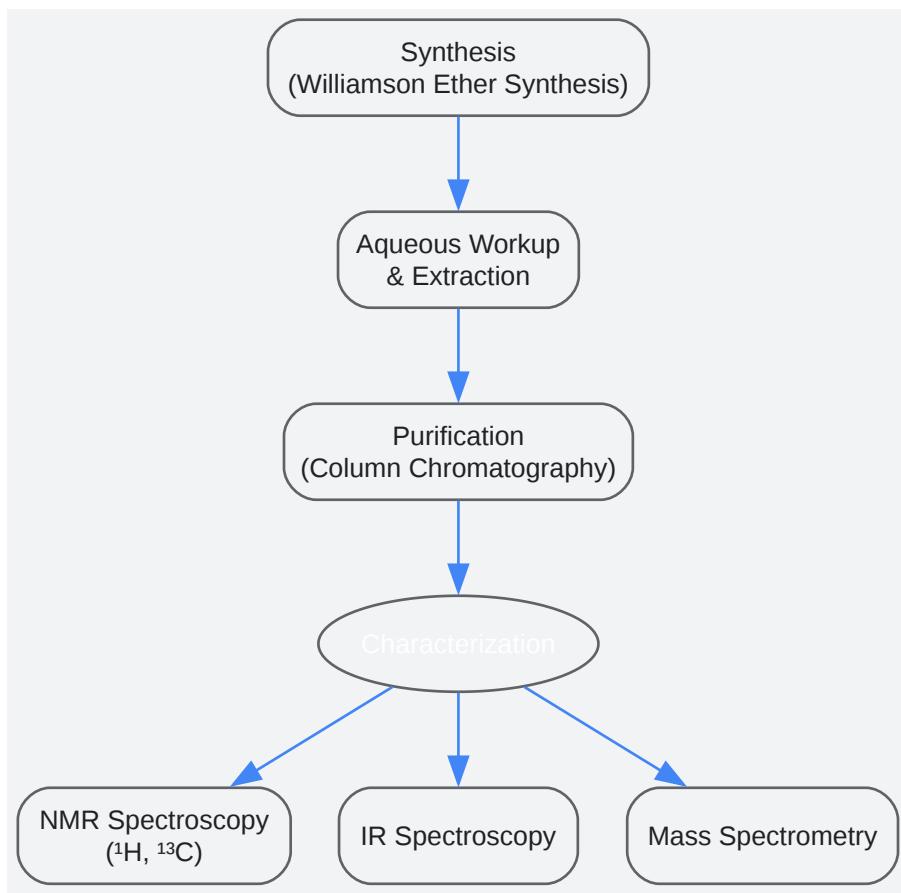
The following sections outline a generalized experimental protocol for the synthesis, purification, and characterization of 4-((tetrahydrofuran-2-yl)methoxy)aniline based on established organic chemistry principles.

Synthesis: Williamson Ether Synthesis

A plausible and common method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-aminophenol would be deprotonated to form a phenoxide, which then attacks a tetrahydrofurfuryl halide.

Reaction Scheme:





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References

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- 2. 4-(tetrahydrofuran-2-ylmethoxy)aniline | 91246-63-8 [sigmaaldrich.com]
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